GGACK (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a compound with significant biochemical applications, particularly in the inhibition of specific proteases.

Preparation Methods

GGACK (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of amino acids and the introduction of a chloromethyl ketone group. The synthetic route typically involves the following steps:

Coupling of Glutamic Acid and Glycine: This step forms the dipeptide Glu-Gly.

Addition of Arginine: Arginine is then coupled to the dipeptide to form Glu-Gly-Arg.

Introduction of Chloromethyl Ketone Group:

Industrial production methods for GGACK (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

GGACK (hydrochloride) undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the chloromethyl ketone group.

Oxidation and Reduction: While GGACK (hydrochloride) is primarily stable, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GGACK (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a tool to study enzyme mechanisms and to inhibit specific proteases in biochemical assays.

Biology: GGACK (hydrochloride) is employed in cell biology to investigate the role of urokinase and Factor Xa in various cellular processes.

Medicine: The compound is used in research related to blood coagulation and fibrinolysis, providing insights into the development of anticoagulant therapies.

Industry: GGACK (hydrochloride) is utilized in the production of diagnostic reagents and in the development of therapeutic agents targeting proteases

Mechanism of Action

GGACK (hydrochloride) exerts its effects by irreversibly inhibiting urokinase and Factor Xa. The mechanism involves the covalent binding of the chloromethyl ketone group to the active site of the enzyme, leading to the inactivation of the enzyme. This inhibition prevents the enzyme from catalyzing its substrate, thereby blocking its biological activity .

Comparison with Similar Compounds

GGACK (hydrochloride) is unique in its ability to irreversibly inhibit both urokinase and Factor Xa. Similar compounds include:

1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride: Another irreversible inhibitor of urokinase and Factor Xa, but with a dansyl fluorophore for direct monitoring of enzyme interactions.

PPACK, Dihydrochloride: A similar inhibitor used in the study of proteases but with different specificity and applications.

These compounds share similar inhibitory mechanisms but differ in their specific applications and molecular structures.

Properties

Molecular Formula |

C14H26Cl2N6O5 |

|---|---|

Molecular Weight |

429.3 g/mol |

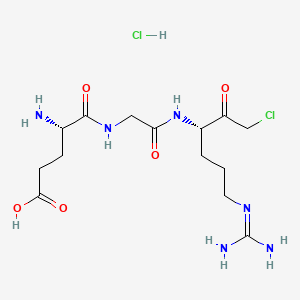

IUPAC Name |

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C14H25ClN6O5.ClH/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25;/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19);1H/t8-,9-;/m0./s1 |

InChI Key |

NEQXMWUJEBHDHT-OZZZDHQUSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.